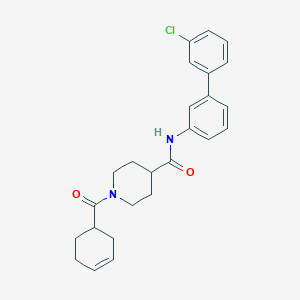
N-(3'-chloro-3-biphenylyl)-1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3'-chloro-3-biphenylyl)-1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinecarboxamide, also known as JNJ-42165279, is a novel drug candidate that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective orexin receptor antagonists, which have shown promising results in the treatment of various sleep disorders, including insomnia and narcolepsy.
Mecanismo De Acción
Orexins are neuropeptides that regulate various physiological functions, including sleep-wake cycles, appetite, and energy metabolism. The selective antagonism of orexin receptors by N-(3'-chloro-3-biphenylyl)-1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinecarboxamide inhibits the activity of orexin neurons in the hypothalamus, which leads to the suppression of wakefulness and the promotion of sleep. This mechanism of action is distinct from that of other sleep-promoting drugs, such as benzodiazepines and non-benzodiazepine hypnotics, which act on the GABAergic system.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. The compound has also been demonstrated to be selective for orexin receptors, with minimal off-target effects on other neurotransmitter systems. In addition, this compound has been shown to have a low potential for abuse and dependence, which is a significant advantage over other sleep-promoting drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3'-chloro-3-biphenylyl)-1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinecarboxamide has several advantages for use in laboratory experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. However, the compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
The potential therapeutic applications of N-(3'-chloro-3-biphenylyl)-1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinecarboxamide are currently being explored in clinical trials for the treatment of insomnia and narcolepsy. However, there are also several other potential indications for this compound, including anxiety and mood disorders, obesity, and addiction. Future research should focus on elucidating the precise mechanisms of action of this compound and exploring its potential use in combination with other drugs for enhanced efficacy. In addition, further studies are needed to evaluate the long-term safety and tolerability of this compound in humans.
Métodos De Síntesis
The synthesis of N-(3'-chloro-3-biphenylyl)-1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinecarboxamide involves a multi-step process that starts with the reaction of 3-chloro-4'-bromobiphenyl with 3-cyclohexen-1-carboxylic acid, followed by the conversion of the resulting intermediate to the corresponding amide using piperidine and acetic anhydride. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(3'-chloro-3-biphenylyl)-1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various preclinical and clinical studies. The selective antagonism of orexin receptors by this compound has been shown to improve sleep quality and reduce daytime sleepiness in animal models of insomnia and narcolepsy. Moreover, this compound has also been demonstrated to have anxiolytic and antidepressant-like effects, which suggest its potential use in the treatment of anxiety and mood disorders.
Propiedades
IUPAC Name |
N-[3-(3-chlorophenyl)phenyl]-1-(cyclohex-3-ene-1-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O2/c26-22-10-4-8-20(16-22)21-9-5-11-23(17-21)27-24(29)18-12-14-28(15-13-18)25(30)19-6-2-1-3-7-19/h1-2,4-5,8-11,16-19H,3,6-7,12-15H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDBMDFUQKJWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-oxo-2-{4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B6063876.png)
![2-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}isoxazolidine](/img/structure/B6063892.png)
![5-methyl-4-({[4-(4-morpholinylcarbonyl)phenyl]amino}methylene)-2-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6063894.png)
![6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol](/img/structure/B6063902.png)

![N-(2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide](/img/structure/B6063917.png)

![7-[phenyl(1H-tetrazol-1-yl)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6063924.png)
![1-[3-({[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6063931.png)
![N-allyl-4-[2-({[4-(4-chlorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarbothioamide](/img/structure/B6063932.png)
![methyl 4-{[2-[(2-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B6063950.png)
![1-isopropyl-4-[5-(2-naphthyl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6063954.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B6063957.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B6063959.png)